molecular formula C21H17Cl3N2O3S B11529455 2-[N-(3-Chlorophenyl)4-methylbenzenesulfonamido]-N-(2,3-dichlorophenyl)acetamide

2-[N-(3-Chlorophenyl)4-methylbenzenesulfonamido]-N-(2,3-dichlorophenyl)acetamide

Cat. No.: B11529455
M. Wt: 483.8 g/mol
InChI Key: RSKSFTRTXFRCAZ-UHFFFAOYSA-N
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Description

2-[N-(3-Chlorophenyl)4-methylbenzenesulfonamido]-N-(2,3-dichlorophenyl)acetamide is a complex organic compound with significant applications in various fields. This compound is characterized by its unique chemical structure, which includes chlorinated phenyl groups and a sulfonamide linkage. It is known for its potential use in medicinal chemistry and other scientific research areas.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[N-(3-Chlorophenyl)4-methylbenzenesulfonamido]-N-(2,3-dichlorophenyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3-chlorophenylamine with 4-methylbenzenesulfonyl chloride to form the sulfonamide intermediate. This intermediate is then reacted with 2,3-dichlorophenylacetyl chloride under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and the use of appropriate solvents and catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[N-(3-Chlorophenyl)4-methylbenzenesulfonamido]-N-(2,3-dichlorophenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: Halogen atoms in the compound can be substituted with other groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

2-[N-(3-Chlorophenyl)4-methylbenzenesulfonamido]-N-(2,3-dichlorophenyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[N-(3-Chlorophenyl)4-methylbenzenesulfonamido]-N-(2,3-dichlorophenyl)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Acetamide, N-(3-chlorophenyl): This compound shares a similar structure but lacks the sulfonamide linkage.

    Acetamide, N-(4-chlorophenyl): Another similar compound with a different position of the chlorine atom on the phenyl ring.

    2-Chloro-N-(3-chlorophenyl)acetamide: This compound has a similar acetamide structure but with different substituents.

Uniqueness

2-[N-(3-Chlorophenyl)4-methylbenzenesulfonamido]-N-(2,3-dichlorophenyl)acetamide is unique due to its combination of chlorinated phenyl groups and a sulfonamide linkage, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C21H17Cl3N2O3S

Molecular Weight

483.8 g/mol

IUPAC Name

2-(3-chloro-N-(4-methylphenyl)sulfonylanilino)-N-(2,3-dichlorophenyl)acetamide

InChI

InChI=1S/C21H17Cl3N2O3S/c1-14-8-10-17(11-9-14)30(28,29)26(16-5-2-4-15(22)12-16)13-20(27)25-19-7-3-6-18(23)21(19)24/h2-12H,13H2,1H3,(H,25,27)

InChI Key

RSKSFTRTXFRCAZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=C(C(=CC=C2)Cl)Cl)C3=CC(=CC=C3)Cl

Origin of Product

United States

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